1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester

描述

Chemical Structure and Properties

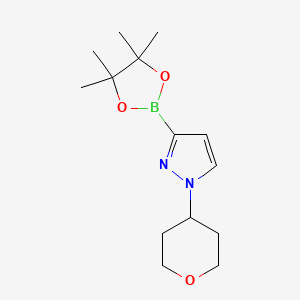

1-(Tetrahydro-2H-pyran-4-yl)pyrazole-4-boronic acid pinacol ester (CAS: 1040377-03-4) is a boronic ester derivative featuring a pyrazole ring substituted at position 1 with a tetrahydro-2H-pyran-4-yl group and a pinacol-protected boronic acid moiety at position 3. Its molecular formula is C₁₄H₂₃BN₂O₃, with a molecular weight of 278.16 g/mol .

Synthesis

The compound is synthesized via acid-catalyzed reaction of pyrazole-4-boronic acid pinacol ester with 3,4-dihydro-2H-pyran in acetonitrile under reflux conditions, yielding an orange oil that solidifies upon cooling (89% yield) .

Applications

This boronic ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl structures, critical in pharmaceutical intermediates and kinase inhibitor development .

属性

分子式 |

C14H23BN2O3 |

|---|---|

分子量 |

278.16 g/mol |

IUPAC 名称 |

1-(oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-5-8-17(16-12)11-6-9-18-10-7-11/h5,8,11H,6-7,9-10H2,1-4H3 |

InChI 键 |

PUMXADJWJIOLBA-UHFFFAOYSA-N |

规范 SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCOCC3 |

产品来源 |

United States |

准备方法

Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)pyrazole Core

The starting point involves the synthesis of pyrazole derivatives substituted at N1 with the tetrahydro-2H-pyran-4-yl group. This can be achieved by N-alkylation of pyrazole or pyrazole boronic ester intermediates with tetrahydro-2H-pyran-4-yl halides or suitable electrophiles under controlled conditions.

Introduction of the Boronic Acid Pinacol Ester Group

The boronic acid pinacol ester group is introduced at the 3-position of the pyrazole ring through:

- Direct borylation of halogenated pyrazole derivatives using bis(pinacolato)diboron (B2pin2) under palladium-catalyzed conditions.

- Alternatively, Suzuki-Miyaura coupling reactions can be used to install the boronic ester functionality.

A typical procedure involves adding pinacol to the reaction mixture at room temperature over 20-30 minutes, followed by stirring for 45 minutes to ensure complete formation of the pinacol ester.

Representative Procedure from Patent EP3280710B1

A patented process describes the preparation of related pyrazole boronic acid pinacol esters with the following key steps:

- Reaction of 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with aryl halides under Suzuki coupling conditions.

- Use of suitable activating and coupling agents such as N,N-diisopropylethylamine (DIPEA), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and 1-hydroxy-benzotriazole (HOBt) in solvents like dichloromethane (DCM).

- The mixture is cooled to 0°C, and acetic acid is added dropwise to control the reaction environment.

- Reduction steps using sodium borohydride in ethanol followed by aqueous HCl treatment are employed for certain intermediates to achieve the desired functional groups.

Alternative Synthetic Routes and Analogues

Research literature reports the synthesis of analogues where the pyrazole ring is modified or replaced by triazole rings, using Sonogashira coupling and click chemistry approaches, followed by Suzuki coupling to introduce the pinacol boronate ester and other substituents. These methods demonstrate the versatility of the boronic acid pinacol ester chemistry in heterocyclic synthesis.

Summary Table of Key Reaction Conditions and Yields

Analytical and Research Data

- The preparation methods have been validated by multiple research groups and patent literature, showing reproducibility in yields and purity.

- The compound serves as a key intermediate in the synthesis of muscarinic acetylcholine receptor modulators, demonstrating its synthetic utility in medicinal chemistry.

- Reaction conditions are optimized to avoid side reactions such as nucleophilic aromatic substitution, especially when working with halogenated pyridine derivatives.

- The use of water-free conditions during Suzuki couplings is emphasized to maintain the integrity of sensitive intermediates.

化学反应分析

Types of Reactions

1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the boronic ester group into other functional groups.

Substitution: The boronic ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .

科学研究应用

1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through boronate ester formation.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is utilized in the production of advanced materials and specialty chemicals.

作用机制

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester involves its ability to form stable boronate esters with diols and other nucleophiles. This property is particularly useful in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium complex .

相似化合物的比较

Comparison with Similar Pyrazole-Boronic Acid Pinacol Esters

Structural and Physicochemical Comparisons

Key differences among related compounds arise from substituent variations on the pyrazole ring and boronic acid positions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Pyrazole-Boronic Acid Pinacol Esters

*Solubility data inferred from phenylboronic acid pinacol ester trends: High in chloroform/ether, moderate in ketones .

Case Studies in Drug Discovery

- Kinase Inhibitors : 1-Benzyl derivatives are utilized in synthesizing imidazopyridine kinase inhibitors, while tetrahydro-2H-pyran-4-yl variants are preferred for their metabolic stability .

- Antiparasitic Agents : 1-Methyl-1H-pyrazole-5-boronic esters enable efficient coupling with halogenated aryl intermediates for Haemonchus contortus treatments .

Research Findings and Trends

- Synthetic Optimization : Recent studies emphasize modifying pyrazole substituents to balance reactivity and solubility. For example, tetrahydrofuran-derived esters (e.g., 1-(3-tetrahydrofuryl)) offer intermediate steric bulk with improved reaction yields .

- Biological Relevance : Pyrazole-boronic esters with bicyclic substituents (e.g., tetrahydro-2H-pyran) show enhanced binding affinity in kinase targets due to conformational rigidity .

常见问题

Q. Q1. What are the key synthetic routes for 1-(Tetrahydro-2H-pyran-4-yl)pyrazole-3-boronic Acid Pinacol Ester?

Methodological Answer: Synthesis typically involves:

Pyrazole Ring Formation : Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions.

Tetrahydro-2H-pyran Introduction : Cyclization of diols or epoxides with acid catalysis, followed by coupling to the pyrazole core.

Boronic Ester Installation : Pd-catalyzed Miyaura borylation (e.g., using Pd(dppf)Cl₂) with bis(pinacolato)diboron (B₂Pin₂) in THF or dioxane at 75–100°C under inert atmosphere .

Key Optimization : Yield improvements (up to 69%) are achieved via ligand selection (e.g., XPhos) and solvent polarity adjustments .

Q. Q2. How is this compound characterized, and what stability considerations apply?

Methodological Answer:

- Characterization :

- Stability :

Q. Q3. What are its primary applications in medicinal chemistry?

Methodological Answer:

- Suzuki-Miyaura Cross-Couplings : Forms C–C bonds with aryl/heteroaryl halides for library synthesis (e.g., kinase inhibitors) .

- Targeted Drug Delivery : Boronic acid moiety enables conjugation to biomolecules (e.g., antibodies) via pH-sensitive linkages .

Advanced Research Questions

Q. Q4. How does the tetrahydro-2H-pyran substituent influence bioactivity compared to other cyclic ethers?

Methodological Answer:

- SAR Insights :

- Tetrahydro-2H-pyran enhances metabolic stability vs. furan or tetrahydropyran-2-one due to reduced ring strain and improved lipophilicity (clogP ~2.1) .

- Positional Effects : 4-Substitution on pyran (vs. 3-substitution) alters steric interactions with target binding pockets (e.g., protease active sites) .

- Experimental Design :

- Compare IC₅₀ values against analogs (e.g., 1-(tetrahydrofuran-3-yl)pyrazole derivatives) in enzyme inhibition assays .

Q. Q5. How can conflicting data on boronic ester reactivity in cross-couplings be resolved?

Data Contradiction Analysis :

- Issue : Variable yields (40–80%) reported for similar substrates .

- Resolution Strategies :

- Ligand Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to optimize oxidative addition efficiency.

- Base Selection : Use K₃PO₄ (non-coordinating) instead of Na₂CO₃ to minimize boronate hydrolysis .

- Solvent Polarity : Higher polarity solvents (DMF/H₂O) improve solubility of aryl halide partners .

Q. Q6. What computational methods predict its binding modes to biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with homology models (e.g., EGFR kinase) to map boronic acid interactions with catalytic lysine residues.

- MD Simulations : Assess dynamic stability of protein-ligand complexes (100 ns trajectories, AMBER force field) .

- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values from kinase profiling .

Q. Q7. What are the challenges in scaling up synthesis for in vivo studies?

Methodological Answer:

- Scale-Up Hurdles :

- Yield Optimization :

- Batch vs. Flow Chemistry : Continuous flow systems reduce reaction time (2h vs. 48h) and improve reproducibility .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。